molecular formula C23H22N2O4 B11560901 ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11560901
M. Wt: 390.4 g/mol
InChI Key: CRJDUHXIENCKME-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives This compound is characterized by its unique structure, which includes an amino group, a benzyloxyphenyl group, a cyano group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and ketones.

    Introduction of the Benzyloxyphenyl Group: This step involves the use of a benzyloxyphenyl halide in a nucleophilic substitution reaction.

    Addition of the Amino Group: The amino group can be introduced through an amination reaction using ammonia or an amine derivative.

    Incorporation of the Cyano Group: The cyano group is typically added through a cyanation reaction using reagents like potassium cyanide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxyphenyl group or the amino group.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyloxyphenyl halide in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The benzyloxyphenyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Ethyl 6-amino-4-[4-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 6-amino-4-phenyl-5-cyano-2-methyl-4H-pyran-3-carboxylate: Lacks the benzyloxy group, resulting in different binding properties and reactivity.

    Mthis compound: The methyl ester variant, which may have different solubility and reactivity.

    Ethyl 6-amino-4-[4-(methoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, affecting its electronic properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylmethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C23H22N2O4/c1-3-27-23(26)20-15(2)29-22(25)19(13-24)21(20)17-9-11-18(12-10-17)28-14-16-7-5-4-6-8-16/h4-12,21H,3,14,25H2,1-2H3

InChI Key

CRJDUHXIENCKME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)N)C

Origin of Product

United States

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